molecular formula C11H11IO2 B13660546 Ethyl 2-(4-iodophenyl)acrylate

Ethyl 2-(4-iodophenyl)acrylate

Cat. No.: B13660546
M. Wt: 302.11 g/mol
InChI Key: MYTCPKNRIXOLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-iodophenyl)acrylate is an organic compound that belongs to the class of acrylates. It is characterized by the presence of an ethyl ester group attached to a 2-(4-iodophenyl)acrylate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-iodophenyl)acrylate can be synthesized through various methods. One common approach involves the Heck reaction, where ethyl acrylate is coupled with 4-iodophenyl derivatives in the presence of a palladium catalyst . The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere, often using solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved safety, efficiency, and control over reaction conditions . The use of continuous flow reactors allows for the precise control of temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-iodophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2-(4-iodophenyl)acrylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-iodophenyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The iodine atom in the phenyl ring is a key site for substitution reactions, allowing for the introduction of different functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Ethyl 2-(4-iodophenyl)acrylate can be compared with other similar compounds such as:

  • Ethyl 2-(4-bromophenyl)acrylate
  • Ethyl 2-(4-chlorophenyl)acrylate
  • Ethyl 2-(4-fluorophenyl)acrylate

Uniqueness

The presence of the iodine atom in this compound makes it particularly reactive in substitution reactions compared to its bromine, chlorine, and fluorine counterparts.

Properties

Molecular Formula

C11H11IO2

Molecular Weight

302.11 g/mol

IUPAC Name

ethyl 2-(4-iodophenyl)prop-2-enoate

InChI

InChI=1S/C11H11IO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-7H,2-3H2,1H3

InChI Key

MYTCPKNRIXOLTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1=CC=C(C=C1)I

Origin of Product

United States

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